

Technical Support Center: DA 3003-2 Aerosol Particle Analyzer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DA 3003-2

Cat. No.: B15572952

[Get Quote](#)

Welcome to the technical support center for the **DA 3003-2** Aerosol Particle Analyzer. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal warm-up time for the **DA 3003-2** before starting an experiment?

A1: For optimal performance and stable readings, the **DA 3003-2** requires a warm-up period of at least 30 minutes. This allows the laser diode and photodetectors to reach a stable operating temperature, minimizing drift in measurements.

Q2: How often should the internal filters be cleaned or replaced?

A2: We recommend inspecting the zero-count filter and the inlet filter every 3 months. For environments with high particulate loads, inspection should be performed monthly. Replace the filters if they appear discolored or if you are unable to achieve a zero-particle count during a purge check.

Q3: Can I use a different sheath gas than the recommended high-purity nitrogen?

A3: Using a sheath gas other than high-purity nitrogen can affect the instrument's performance and calibration. Alternative gases may have different refractive indices and could introduce

contaminants, leading to inaccurate particle sizing and counts. Use of unapproved gases may also void the warranty.

Q4: What should I do if the control software freezes or becomes unresponsive?

A4: First, wait for up to two minutes to see if the software resumes normal operation. If not, close the application through the operating system's task manager. Before restarting the software, power cycle the **DA 3003-2** instrument. If the problem persists, consider reinstalling the control software and ensuring the communication cable is securely connected.

Troubleshooting Guides

Issue 1: Unexpected Spikes or High Particle Counts in a Clean Environment

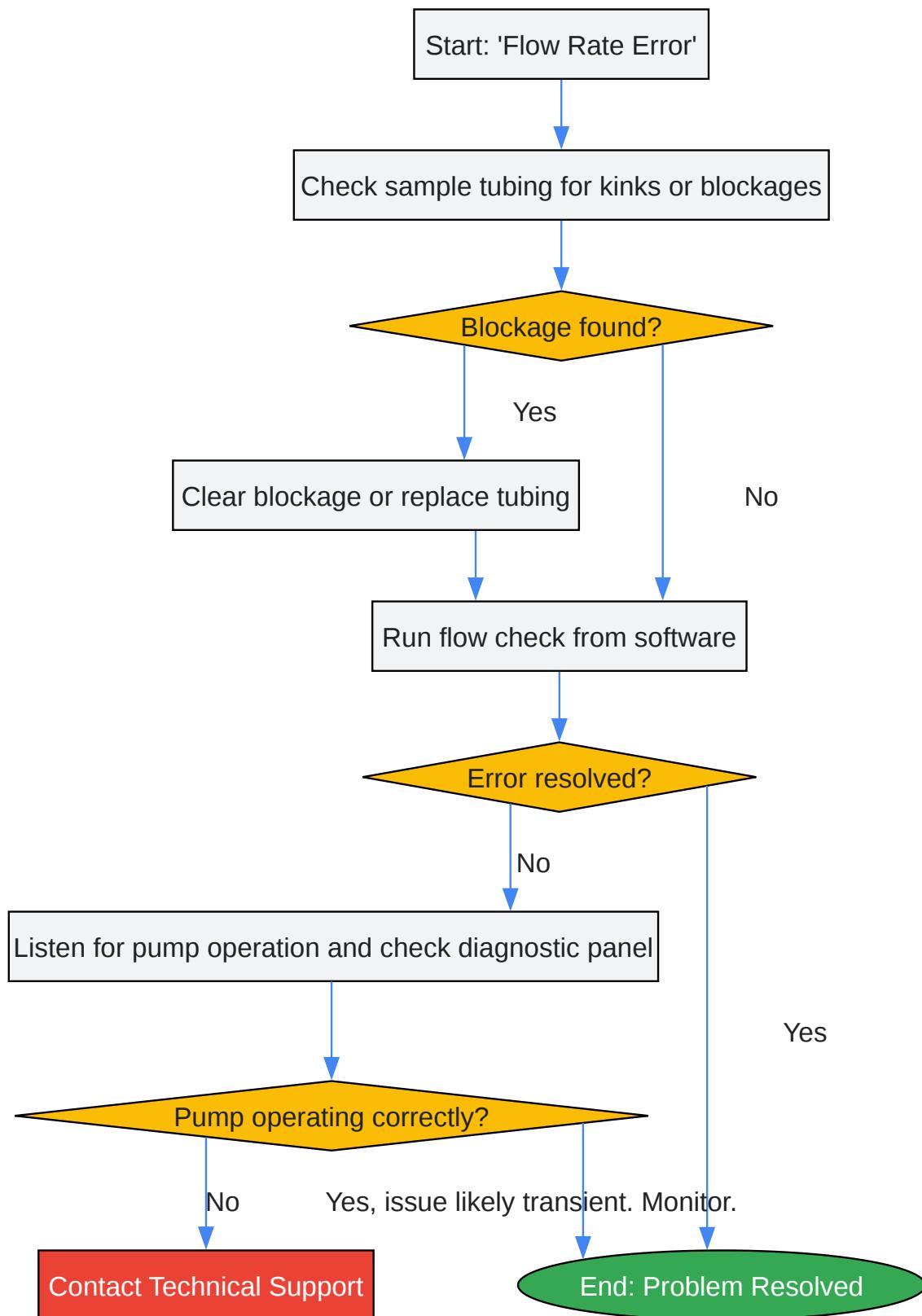
Question: Why am I observing sudden, high particle concentration readings when sampling from a HEPA-filtered environment?

Answer: Unexpected particle spikes in a clean environment are often due to internal contamination, air leaks, or electronic noise. Follow these steps to diagnose the issue:

- Perform a Zero-Count Test:
 - Ensure a zero-count filter is securely attached to the inlet.
 - Run the "Purge and Zero Count" protocol from the software.
 - The particle count should drop to less than 5 particles/liter within 10 minutes. If it remains high, this suggests internal contamination of the optics.
- Check for System Leaks:
 - Inspect all tubing and connections from the sampling point to the instrument inlet for any loose fittings or cracks.
 - Ensure the sample inlet is securely fastened to the instrument.
- Isolate Electronic Noise:

- Ensure the **DA 3003-2** is connected to a stable power source, preferably with a dedicated uninterruptible power supply (UPS).
- Check that other high-power electronic equipment are not in close proximity to the analyzer.

Issue 2: "Flow Rate Error" Message on the Display


Question: The instrument is displaying a "Flow Rate Error" and has stopped the measurement. How can I resolve this?

Answer: A flow rate error indicates that the instrument cannot maintain the set sample or sheath flow rates. This is typically caused by a blockage or a pump malfunction.

Troubleshooting Steps:

- Check for Blockages:
 - Inspect the sample inlet tubing for any visible obstructions or kinks.
 - Disconnect the tubing from the inlet and run a flow check. If the error disappears, the blockage is in your sampling line.
- Inspect Internal Pump:
 - Listen for the audible sound of the pump running. If there is no sound, there may be an issue with the pump's power supply or the pump itself.
 - The software's diagnostic panel provides real-time flow rate readings. Check if the readings are fluctuating wildly or are at zero.

A troubleshooting workflow for this issue is provided below.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for a "Flow Rate Error".

Data Interpretation Issues

Issue 3: Discrepancy Between DA 3003-2 Data and a Reference Instrument

Question: My **DA 3003-2** is showing consistently lower/higher particle concentrations compared to our calibrated reference instrument. What could be the cause?

Answer: Discrepancies in measurements can arise from several factors, including calibration drift, incorrect experimental setup, or differences in particle detection principles.

Data Comparison Table:

The table below shows a typical scenario where the **DA 3003-2** readings deviate from a reference instrument when measuring a standardized 100 nm polystyrene latex (PSL) sphere aerosol.

Parameter	Reference Instrument	DA 3003-2 (Expected)	DA 3003-2 (Erroneous)	Potential Cause of Error
Modal Particle Diameter (nm)	100 ± 2	98 - 102	115 ± 3	Incorrect refractive index set in software; laser requires alignment.
Total Concentration (particles/cm ³)	1.5×10^4	$1.4 - 1.6 \times 10^4$	0.8×10^4	Partial blockage in sample line; incorrect sample flow rate.
Geometric Standard Deviation	< 1.1	< 1.1	1.4	High concentration of doublet/triplet particles; leak in the system.

Recommended Actions:

- Verify Instrument Settings: Ensure the refractive index and density of the particles being measured are correctly entered into the software.
- Perform a Calibration Check: Run a calibration check using PSL spheres of a known size. If the measured size is off by more than 5%, a full recalibration is required.
- Review Experimental Protocol: Ensure the sampling setup is identical for both instruments and that there are no leaks in the **DA 3003-2**'s sampling line.

Experimental Protocols

Protocol: Single-Point Calibration Check with PSL Spheres

This protocol details the steps to verify the sizing accuracy of the **DA 3003-2**.

Materials:


- **DA 3003-2** Aerosol Particle Analyzer
- Aerosol generator/nebulizer
- Dilution system
- HEPA-filtered clean air source
- PSL sphere suspension of a known size (e.g., 200 nm)
- Deionized water

Methodology:

- System Setup:
 - Connect the aerosol generator to the dilution system and the output of the dilution system to the **DA 3003-2** inlet.
 - Ensure the **DA 3003-2** has been powered on and has completed its 30-minute warm-up sequence.

- Instrument Preparation:
 - Perform a "Purge and Zero Count" check to ensure the system is clean.
 - In the software, set the expected particle size (200 nm) and refractive index (typically 1.59 for PSL).
- Aerosol Generation:
 - Prepare the PSL suspension according to the manufacturer's instructions.
 - Generate the aerosol and adjust the dilution system to achieve a stable concentration reading on the **DA 3003-2** that is within the instrument's single-particle counting range (typically < 10,000 particles/cm³).
- Data Acquisition:
 - Allow the readings to stabilize for 5 minutes.
 - Begin data logging for a period of 15 minutes.
- Analysis:
 - Review the logged data. The peak of the particle size distribution should be within $\pm 3\%$ of the known PSL sphere size.
 - If the deviation is greater, a full calibration by a certified technician is recommended.

The data acquisition pathway for this process is illustrated below.

[Click to download full resolution via product page](#)

Caption: Simplified data pathway in the **DA 3003-2**.

- To cite this document: BenchChem. [Technical Support Center: DA 3003-2 Aerosol Particle Analyzer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15572952#troubleshooting-unexpected-results-with-da-3003-2\]](https://www.benchchem.com/product/b15572952#troubleshooting-unexpected-results-with-da-3003-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com